molecular formula C9H13ClN2O3 B2676228 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide CAS No. 2411194-15-3

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide

Cat. No. B2676228
CAS RN: 2411194-15-3
M. Wt: 232.66
InChI Key: QOEFXMKPWJOEHD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide, also known as CDP-choline or citicoline, is a nootropic drug that is commonly used for its cognitive-enhancing properties. It is a synthetic molecule that is structurally similar to the endogenous compound choline, which is a precursor to acetylcholine, a neurotransmitter that plays a key role in learning and memory.

Mechanism Of Action

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide acts as a choline donor, which increases the availability of choline in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that is involved in learning and memory. By increasing choline availability, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide can enhance acetylcholine synthesis, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase phosphatidylcholine synthesis, which is a key component of neuronal cell membranes.
Biochemical and Physiological Effects:
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase the synthesis of phosphatidylcholine, which is important for maintaining the integrity of neuronal cell membranes. 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has also been shown to increase the activity of the enzyme adenylate kinase, which is involved in energy metabolism in the brain.

Advantages And Limitations For Lab Experiments

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is that it can be expensive to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide may have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.

Synthesis Methods

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of choline chloride with cytidine-5'-monophosphate (CMP) in the presence of chloroacetic acid. The resulting product is then purified and crystallized to obtain pure 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and executive function in both healthy individuals and those with cognitive impairments. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been studied for its neuroprotective effects, as it has been shown to protect against neuronal damage and promote neuronal repair.

properties

IUPAC Name

2-chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3/c1-5(2)12-8(14)3-6(9(12)15)11-7(13)4-10/h5-6H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEFXMKPWJOEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide

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